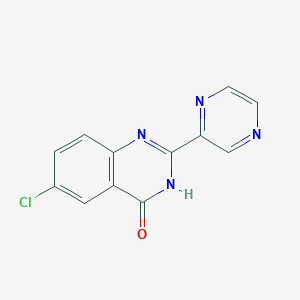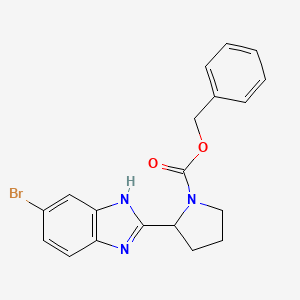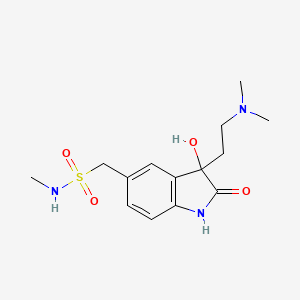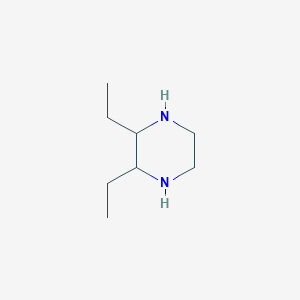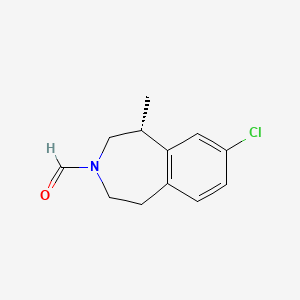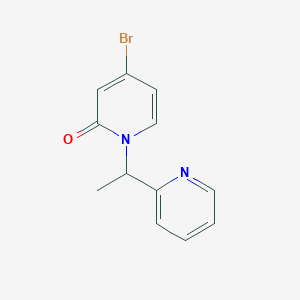
4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one is a heterocyclic compound that contains both bromine and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one typically involves the bromination of a pyridine derivative. One common method involves the reaction of 2-bromo-1-pyridin-4-ylethanone with a suitable pyridine derivative under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the pyridine ring.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyridine ring.
Aplicaciones Científicas De Investigación
4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and pyridine ring can form specific interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and pyridine moieties. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
4-bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11BrN2O/c1-9(11-4-2-3-6-14-11)15-7-5-10(13)8-12(15)16/h2-9H,1H3 |
Clave InChI |
XFYMCOOUDPBFHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)N2C=CC(=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


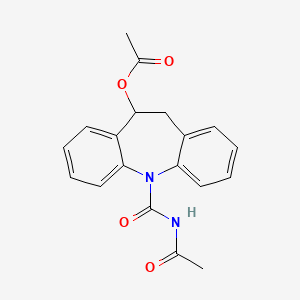
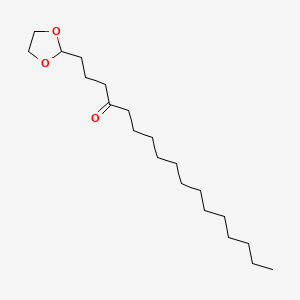
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
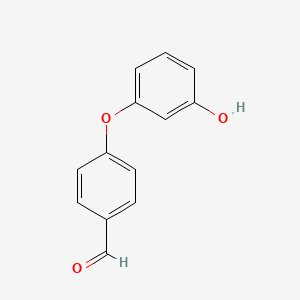
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
